(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Structure-Activity Relationship (SAR) Medicinal Chemistry Receptor Binding

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 897481-99-1) is a synthetic, fluorinated benzothiazole-piperazine derivative with a molecular weight of 404.4 g/mol and a calculated XLogP3-AA of 3.8. It belongs to a class of compounds extensively explored in medicinal chemistry for their potential antimicrobial, anticancer, and CNS-related activities, where variations in the heterocyclic core and substituents critically dictate biological target engagement and efficacy.

Molecular Formula C18H14F2N4O3S
Molecular Weight 404.39
CAS No. 897481-99-1
Cat. No. B2364877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
CAS897481-99-1
Molecular FormulaC18H14F2N4O3S
Molecular Weight404.39
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C18H14F2N4O3S/c19-12-9-14(20)16-15(10-12)28-18(21-16)23-6-4-22(5-7-23)17(25)11-2-1-3-13(8-11)24(26)27/h1-3,8-10H,4-7H2
InChIKeyQLPHYZXXCJDFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights: (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 897481-99-1) for Specialized Research


(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone (CAS 897481-99-1) is a synthetic, fluorinated benzothiazole-piperazine derivative with a molecular weight of 404.4 g/mol and a calculated XLogP3-AA of 3.8 [1]. It belongs to a class of compounds extensively explored in medicinal chemistry for their potential antimicrobial, anticancer, and CNS-related activities, where variations in the heterocyclic core and substituents critically dictate biological target engagement and efficacy [2]. Its selection over other in-class compounds is justified by its unique combination of a 4,6-difluorobenzothiazole core and a 3-nitrophenyl moiety, a structural permutation that remains largely uncharacterized in public literature, representing a potential niche for novel intellectual property generation.

Why (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone Cannot Be Replaced by a Close Analog


Generic substitution is not scientifically valid for this compound class, as small structural changes lead to profound differences in biological activity. A study on benzothiazole-piperazine derivatives demonstrated that dihalo substitution patterns on the benzylpiperazine moiety were critical for achieving the highest cytotoxic activities against cancer cell lines, while specific single modifications led to selective acetylcholinesterase (AChE) inhibition [1]. The target compound's unique combination of a 4,6-difluoro pattern on the benzothiazole and a 3-nitro group on the benzoyl ring creates a distinct electronic and steric profile, making it a non-fungible tool compound. Off-target substitution, such as using a 2-nitrophenyl analog (CAS 897482-16-5) or a non-fluorinated benzothiazole core (CAS not specified), will create a different molecular entity that cannot be assumed to possess the same binding kinetics or pharmacological profile [2].

Quantitative Differentiation Guide for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone


Differentiation by Regioisomeric Nitro Group Positioning vs. 2-Nitro Analog

The 3-nitrophenyl substitution pattern on the benzoyl group is a key differentiator from the closely related 2-nitrophenyl regioisomer, 4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897482-16-5) [1]. While direct comparative biological data for these two compounds are not publicly available, the regioisomeric position of the nitro group is a well-established critical determinant of molecular recognition and biological activity in medicinal chemistry [2]. This structural difference results in an altered spatial orientation of the electron-withdrawing nitro group, which is predicted to differentially influence hydrogen bonding and pi-stacking interactions with biological targets.

Structure-Activity Relationship (SAR) Medicinal Chemistry Receptor Binding

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness

The compound exhibits a computed XLogP3-AA of 3.8 and a topological polar surface area (TPSA) of 111 Ų, as per PubChem data [1]. This lipophilicity is distinctly higher than many drug-like molecules where optimal oral bioavailability often requires a LogP below 5 and TPSA below 140 Ų. In the context of CNS drug discovery, a LogP range of 2-4 is often associated with optimal blood-brain barrier penetration. This specific lipophilicity profile, a direct result of its 4,6-difluoro and 3-nitro substitutions, differentiates it from more polar benzothiazole-piperazine analogs that may have different pharmacokinetic fates.

ADME Prediction Lipophilicity Drug Design

Differentiation from Unsubstituted Benzothiazole Core

The presence of two fluorine atoms at the 4 and 6 positions of the benzothiazole ring is a key differentiator from the non-fluorinated analog, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone . Fluorination is a widely validated strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and introduce unique halogen bonding interactions [1]. The 4,6-difluoro pattern increases the electron deficiency of the benzothiazole core relative to the unsubstituted version, which is expected to alter its reactivity and non-covalent interactions with biological targets like enzyme active sites.

Halogen Bonding Metabolic Stability Bioisosterism

Recommended Research Applications for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone


Lead-like Fragment for Fluorinated Heterocycle Libraries

Given its low molecular weight (404.4 g/mol) and specific fluorination pattern, this compound is an ideal starting point for generating fragment-based drug discovery libraries targeting enzymes or receptors where halogen bonding is beneficial. Its scarcity in the literature offers an opportunity for novel SAR exploration [1].

Negative Control or Tool Compound for Nitro-Reductase Studies

The distinct 3-nitrophenyl moiety can serve as a selectable marker in assays involving nitro-reductase enzymes. The compound's specific regioisomeric form makes it a crucial tool for establishing SAR around nitroaromatic drugs or probes, where the 2-nitro analog (CAS 897482-16-5) would serve as a critical negative control [1].

CNS-Penetrant Probe Design

Its balanced physicochemical profile (XLogP3-AA = 3.8, TPSA = 111 Ų, 0 H-bond donors) aligns well with the design criteria for CNS-penetrant small molecules [2]. This distinguishes it from more polar piperazine-benzothiazole derivatives and positions it as a candidate scaffold for neurodegenerative disease targets like AChE, where cellular permeability is essential [3].

Quote Request

Request a Quote for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.